molecular formula C7H3BrF3NO2 B2724511 6-Bromo-5-(trifluoromethyl)picolinic acid CAS No. 1211537-01-7

6-Bromo-5-(trifluoromethyl)picolinic acid

Cat. No.: B2724511
CAS No.: 1211537-01-7
M. Wt: 270.005
InChI Key: SDKQNFXKDBFJMH-UHFFFAOYSA-N
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Description

6-Bromo-5-(trifluoromethyl)picolinic acid is an organic compound with the molecular formula C7H3BrF3NO2 It is a derivative of picolinic acid, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-(trifluoromethyl)picolinic acid typically involves the bromination of 5-(trifluoromethyl)picolinic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction mixture is usually heated to facilitate the bromination process, and the product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems helps in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-(trifluoromethyl)picolinic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts, along with boronic acids or esters, are employed in the presence of a base like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride (LAH) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted picolinic acids, biaryl compounds, and other derivatives with modified functional groups.

Scientific Research Applications

6-Bromo-5-(trifluoromethyl)picolinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-5-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic sites on proteins or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethyl)picolinic acid: Lacks the bromine atom, resulting in different reactivity and properties.

    6-Bromo-2-picolinic acid: Lacks the trifluoromethyl group, affecting its chemical behavior and applications.

    6-Chloro-5-(trifluoromethyl)picolinic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.

Uniqueness

6-Bromo-5-(trifluoromethyl)picolinic acid is unique due to the combined presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric effects. These features make it a valuable compound for various synthetic and research applications, offering a balance of reactivity and stability.

Properties

IUPAC Name

6-bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-5-3(7(9,10)11)1-2-4(12-5)6(13)14/h1-2H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKQNFXKDBFJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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